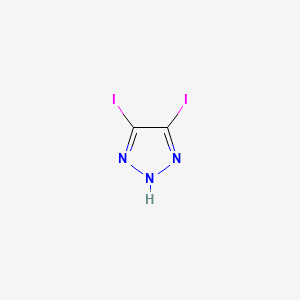

4,5-diiodo-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodo-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HI2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEAMRHKHMPDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HI2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28194-09-4 | |

| Record name | 4,5-Diiodo-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,5-diiodo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-diiodo-1H-1,2,3-triazole, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific di-iodinated analog is sparse, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established principles of azole chemistry to propose a robust synthetic strategy. Furthermore, it details the expected characterization profile of the target molecule, offering a predictive analysis of its spectroscopic and physical properties. This guide is intended to empower researchers to confidently synthesize and identify 4,5-diiodo-1H-1,2,3-triazole, thereby facilitating its application in novel research and development endeavors.

Introduction: The Scientific Imperative for 4,5-diiodo-1H-1,2,3-triazole

The 1,2,3-triazole core is a privileged scaffold in drug discovery and chemical biology, largely due to its remarkable stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] The introduction of iodine atoms onto the triazole ring dramatically enhances its utility as a synthetic intermediate. The carbon-iodine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile introduction of diverse molecular complexity. This positions 4,5-diiodo-1H-1,2,3-triazole as a versatile precursor for the synthesis of highly substituted and functionalized triazoles, which are actively explored as potential therapeutic agents, including inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).[2]

Proposed Synthesis of 4,5-diiodo-1H-1,2,3-triazole

A direct and efficient synthesis of 4,5-diiodo-1H-1,2,3-triazole can be logically extrapolated from the established methods for the halogenation of the 1H-1,2,3-triazole ring. The proposed method is based on the direct electrophilic iodination of the parent heterocycle.

Underlying Mechanistic Principles

The carbon atoms of the 1H-1,2,3-triazole ring are electron-rich and thus susceptible to electrophilic substitution. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where an iodinating agent, polarized to create an electrophilic iodine species (I⁺), attacks the C4 and C5 positions of the triazole ring. The stability of the resulting intermediate and the subsequent loss of a proton leads to the formation of the C-I bond. Given the reactivity of the triazole ring, di-substitution is anticipated to be achievable under appropriate reaction conditions.

Recommended Synthetic Protocol

This protocol is adapted from the established procedure for the synthesis of 4,5-dibromo-1H-1,2,3-triazole and general knowledge of electrophilic iodination of azoles.[3][4]

Reaction Scheme:

Figure 1: Proposed synthesis of 4,5-diiodo-1H-1,2,3-triazole.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 1H-1,2,3-triazole | 69.07 | 1.0 g | 14.5 mmol |

| N-Iodosuccinimide (NIS) | 224.98 | 7.1 g | 31.5 mmol |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.44 g | 29.0 mmol |

| 1,4-Dioxane | - | 50 mL | - |

| Water | - | 50 mL | - |

| Sodium Thiosulfate (Na₂S₂O₃) | - | - | - |

| Brine | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |

| Dichloromethane (DCM) | - | - | - |

| Hexanes | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-1,2,3-triazole (1.0 g, 14.5 mmol) and sodium bicarbonate (2.44 g, 29.0 mmol) in a mixture of 1,4-dioxane (50 mL) and water (50 mL).

-

Addition of Iodinating Agent: To the stirring solution, add N-iodosuccinimide (NIS) (7.1 g, 31.5 mmol, 2.2 equivalents) portion-wise over 15 minutes. Alternative iodinating agents such as iodine monochloride (ICl) or molecular iodine (I₂) in the presence of an oxidizing agent could also be explored.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the dark color dissipates.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4,5-diiodo-1H-1,2,3-triazole as a solid.

Comprehensive Characterization

The identity and purity of the synthesized 4,5-diiodo-1H-1,2,3-triazole should be confirmed by a suite of analytical techniques. Below are the expected characterization data based on the structure and known data for related compounds.

Physical Properties

| Property | Predicted Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₂HI₂N₃ |

| Molecular Weight | 320.86 g/mol |

| Melting Point | Expected to be in the range of 180-195 °C, based on the N-methyl analog (186-188 °C)[5] |

| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in dichloromethane, ethyl acetate, and acetone. |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a broad singlet corresponding to the N-H proton, typically in the region of δ 14.0-15.0 ppm. The two C-H protons of the parent triazole (δ ~7.8 ppm) will be absent.[6][7]

-

¹³C NMR (100 MHz, DMSO-d₆): The spectrum will be characterized by the absence of signals in the aromatic C-H region. The two iodinated carbon atoms (C4 and C5) are expected to appear at a significantly upfield chemical shift compared to the parent triazole (δ ~130 ppm), likely in the range of δ 80-100 ppm, due to the heavy atom effect of iodine.[8]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | N-H stretching |

| 1600-1450 | C=N and N=N stretching vibrations of the triazole ring |

| ~1250 | C-N stretching |

| Below 800 | C-I stretching |

3.2.3. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): The ESI-MS spectrum in positive ion mode should show the protonated molecular ion [M+H]⁺ with a calculated m/z of 321.8390 for C₂H₂I₂N₃⁺. The isotopic pattern will be characteristic of a di-iodinated compound.

Applications and Future Directions

The strategic placement of two iodine atoms on the 1,2,3-triazole ring makes 4,5-diiodo-1H-1,2,3-triazole a highly valuable and versatile building block for the synthesis of complex molecules.

Figure 2: Potential applications of 4,5-diiodo-1H-1,2,3-triazole.

-

Drug Discovery: As a scaffold for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, this compound can be used to generate libraries of potential drug candidates for screening against various biological targets. The ability to introduce two different substituents at the 4- and 5-positions via sequential cross-coupling reactions offers a high degree of molecular diversity.[9][10]

-

Materials Science: The rigid, planar, and polarizable nature of the triazole ring, combined with the potential for extensive functionalization, makes this compound a promising precursor for the development of novel organic electronic materials, ligands for catalysis, and functional polymers.[1]

-

Chemical Biology: The di-iodo functionality allows for orthogonal derivatization, making it a useful tool for the synthesis of chemical probes and bioconjugates.

Safety and Handling

Appropriate safety precautions must be taken when handling 4,5-diiodo-1H-1,2,3-triazole and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Reagents:

-

1H-1,2,3-triazole: May cause skin and eye irritation.[11]

-

N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant. Handle with care.

-

1,4-Dioxane: Is a flammable liquid and a potential carcinogen.

-

-

Product (4,5-diiodo-1H-1,2,3-triazole): Based on the data for 4,5-dibromo-1H-1,2,3-triazole, the di-iodo analog should be considered an irritant to the skin and eyes.[7][12]

-

Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

4,5-diiodo-1H-1,2,3-triazole represents a key synthetic intermediate with considerable potential for advancing research in medicinal chemistry and materials science. This guide provides a scientifically grounded, albeit predictive, framework for its synthesis and characterization. By leveraging the principles of electrophilic halogenation and drawing parallels with known analogs, researchers are well-equipped to produce and validate this valuable compound. The detailed characterization data and proposed applications are intended to stimulate further investigation and unlock the full potential of this versatile heterocyclic building block.

References

-

MySkinRecipes. 4,5-Diiodo-1-methyl-1H-1,2,3-triazole. (n.d.). Retrieved from [Link]

-

SpectraBase. 1,2,3-Triazole - Optional[1H NMR] - Spectrum. (n.d.). Retrieved from [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Retrieved from [Link]

-

Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. RSC Advances, 4(109), 64276-64280. Retrieved from [Link]

-

Supporting information ACS Sus Chem Eng 2016, 4 (1), pp 69–75; Visible Light Assisted Photocatalytic [3+ 2] Azide–Alkyne “Click” Reaction for the Synthesis of 1, 4-Substituted 1, 2, 3-Triazoles Using a Novel Bimetallic Ru–Mn Complex. (n.d.). Retrieved from [Link]

-

1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. (n.d.). Retrieved from [Link]

-

Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]

-

¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for the reaction of poly[(methyl acrylate)‐co‐(5‐azido‐1‐pentene)] with propargyl acetate; 56.6% conversion. (n.d.). Retrieved from [Link]

-

Plausible mechanism for the iodine-catalyzed synthesis of 1,2,3-triazoles. (n.d.). Retrieved from [Link]

-

One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine. (n.d.). Retrieved from [Link]

-

SpectraBase. 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. (n.d.). Retrieved from [Link]

-

4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]

-

1H and 13C NMR of compounds I–III and 9. (n.d.). Retrieved from [Link]

-

Rocha, D. H. A., Pinto, D. C. G. A., & Silva, A. M. S. (2019). Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. Monatshefte für Chemie - Chemical Monthly, 150(8), 1449-1457. Retrieved from [Link]

-

synthesis of 1,2,4 triazole compounds. (n.d.). Retrieved from [Link]

-

Iodine-catalyzed synthesis of various azole fused pyrimidines. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. Retrieved from [Link]

-

Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors. (n.d.). Retrieved from [Link]

-

Wu, Y.-M., Deng, J., Li, Y., & Chen, Q.-Y. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis, 2005(08), 1314-1318. Retrieved from [Link]

-

Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. (2024). Molecules. Retrieved from [Link]

-

Scheme 2. Synthesis of 1,4-disubstituted 5-halo-1,2,3-triazoles. (n.d.). Retrieved from [Link]

-

Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. (n.d.). Retrieved from [Link]

-

Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966231. Retrieved from [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Retrieved from [Link]

-

Parent 1,4-dihydro-[5][6][12]triazolo[4,5-d][5][6][12]triazole and its derivatives as precursors for the design of promising high energy density materials. (2025). New Journal of Chemistry. Retrieved from [Link]

Sources

- 1. The Versatile Wonders of 1,2,3-1H-Triazole_Chemicalbook [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,2,3-1H-Triazole(288-36-8) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. One-pot three-component synthesis of 1,4,5-trisubstituted 5-iodo-1,2,3-triazoles from 1-copper(i) alkyne, azide and molecular iodine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]

- 11. Synthesis and reactivity of azole-based iodazinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of 4,5-diiodo-1H-1,2,3-triazole: A Technical Guide for Chemical Researchers

Foreword: The Significance of Halogenated Heterocycles in Modern Chemistry

To the researchers, scientists, and drug development professionals who constitute our audience, the seemingly simple five-membered ring of a 1,2,3-triazole holds a universe of chemical possibility. Its unique electronic properties, stability, and capacity for hydrogen bonding have made it a privileged scaffold in medicinal chemistry and materials science.[1] The strategic introduction of halogen atoms, particularly iodine, onto this core structure dramatically amplifies its utility. The carbon-iodine bond is not merely a placeholder; it is a versatile functional handle for a vast array of cross-coupling reactions, a powerful director of intermolecular interactions through halogen bonding, and a feature that can enhance the pharmacological profile of a molecule. This guide provides an in-depth technical exploration of a particularly valuable, yet sparsely documented, member of this family: 4,5-diiodo-1H-1,2,3-triazole. We will delve into its synthesis, explore its structural intricacies through the lens of its derivatives, and discuss its potential to accelerate the development of novel chemical entities.

Synthesis of the 4,5-diiodo-1H-1,2,3-triazole Core: A Methodological Deep Dive

The creation of a di-iodinated triazole is a process that demands precision and an understanding of the underlying reaction mechanisms. While various methods for the synthesis of substituted triazoles exist, a robust and efficient pathway to 4,5-diiodo-1H-1,2,3-triazole has been established. The following protocol is a detailed, step-by-step methodology, grounded in established chemical principles, for the synthesis of this important building block.

Experimental Protocol: Synthesis of 4,5-diiodo-1H-1,2,3-triazole

This protocol is based on the iodination of a suitable triazole precursor, a common and effective strategy for the introduction of iodine atoms onto heterocyclic rings.

Materials:

-

1H-1,2,3-triazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1H-1,2,3-triazole (1 equivalent) in anhydrous acetonitrile.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (NIS) (2.2 equivalents) portion-wise at room temperature. The use of a slight excess of NIS ensures the complete di-iodination of the triazole ring.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4,5-diiodo-1H-1,2,3-triazole as a solid.

Causality Behind Experimental Choices:

-

Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is selected as the iodinating agent due to its ease of handling and its ability to act as an electrophilic iodine source under relatively mild conditions.

-

Solvent Selection: Anhydrous acetonitrile is a suitable solvent as it is polar enough to dissolve the starting materials and is relatively inert under the reaction conditions.

-

Stoichiometry: A slight excess of NIS is used to drive the reaction to completion and ensure that the di-iodinated product is the major component.

-

Reaction Temperature: Refluxing the reaction provides the necessary activation energy for the electrophilic substitution of two protons on the triazole ring with iodine atoms.

The Crystal Structure of 4,5-diiodo-1H-1,2,3-triazole: Insights from N-Alkylated Derivatives

While the crystal structure of the parent 4,5-diiodo-1H-1,2,3-triazole is not publicly available in crystallographic databases, a comprehensive understanding of its solid-state architecture can be gleaned from the detailed crystallographic analysis of its N-alkylated derivatives, as reported by Chand et al. in Dalton Transactions. The introduction of a methyl or ethyl group at the N1 or N2 position provides a stable platform for single-crystal X-ray diffraction studies, and the core geometry of the di-iodinated triazole ring is expected to be largely preserved.

Crystallographic Data of N-Alkylated 4,5-diiodo-1,2,3-triazoles

The following table summarizes the key crystallographic parameters for two representative derivatives. This data provides a quantitative foundation for understanding the molecular geometry and packing of the 4,5-diiodo-1,2,3-triazole scaffold.

| Parameter | 2-methyl-4,5-diiodo-1,2,3-triazole | 1-ethyl-4,5-diiodo-1,2,3-triazole |

| Chemical Formula | C3H3I2N3 | C4H5I2N3 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2(1)/c | P2(1)/n |

| a (Å) | 8.456(3) | 9.134(3) |

| b (Å) | 10.123(4) | 8.123(3) |

| c (Å) | 9.567(4) | 12.145(4) |

| β (°) | 115.34(2) | 109.45(2) |

| Volume (ų) | 739.4(5) | 849.5(5) |

| Z | 4 | 4 |

| Density (calculated) (g/cm³) | 2.876 | 2.689 |

Data extracted from Chand et al., Dalton Trans., 2016, 45, 9684-9688.

Structural Analysis and Key Features

The crystallographic data reveals several key features of the 4,5-diiodo-1,2,3-triazole core:

-

Planarity: The 1,2,3-triazole ring is essentially planar, a characteristic feature of aromatic heterocyclic systems.

-

Carbon-Iodine Bonds: The C-I bond lengths are consistent with typical values for iodinated aromatic compounds. These bonds are highly polarizable and are key to the compound's utility in synthesis and its ability to form halogen bonds.

-

Intermolecular Interactions: In the solid state, the packing of these molecules is influenced by a network of intermolecular interactions, including potential halogen bonds (I···N or I···I interactions) and van der Waals forces. These interactions are crucial in determining the crystal packing and ultimately the material's bulk properties.

The diagram below illustrates the fundamental molecular structure of an N-alkylated 4,5-diiodo-1,2,3-triazole, highlighting the key structural features.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-diiodo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4,5-diiodo-1H-1,2,3-triazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As a densely functionalized triazole, its unambiguous characterization is paramount for its application in the synthesis of more complex molecular architectures. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in experimental protocols and theoretical principles.

Introduction: The Significance of 4,5-diiodo-1H-1,2,3-triazole

The 1,2,3-triazole scaffold is a ubiquitous structural motif in a wide array of biologically active compounds. The introduction of iodine atoms at the 4 and 5 positions of the triazole ring provides valuable synthetic handles for further functionalization through various cross-coupling reactions. This makes 4,5-diiodo-1H-1,2,3-triazole a versatile building block in the development of novel pharmaceuticals and functional materials. A thorough understanding of its spectroscopic properties is the foundation for its effective utilization and the reliable characterization of its derivatives.

Molecular Structure

The structural formula of 4,5-diiodo-1H-1,2,3-triazole is presented below. The tautomeric nature of the N-H proton is a key feature of this molecule, which can influence its spectroscopic and reactive properties.

Caption: Molecular structure of 4,5-diiodo-1H-1,2,3-triazole.

Synthesis of 4,5-diiodo-1H-1,2,3-triazole: An Experimental Protocol

The synthesis of 4,5-diiodo-1H-1,2,3-triazole is a critical first step for its subsequent use. The following protocol is based on an efficient and viable synthetic route.[1]

Diagrammatic Representation of the Synthetic Workflow

Caption: Synthetic workflow for 4,5-diiodo-1H-1,2,3-triazole.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask, dissolve 1H-1,2,3-triazole in water.

-

Addition of Iodinating Agents: To the stirred solution, add potassium iodide (KI) followed by the portion-wise addition of iodine (I₂).

-

Acidification: Carefully add concentrated sulfuric acid (H₂SO₄) to the reaction mixture. The acid acts as a catalyst for the iodination reaction.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched by the addition of a sodium thiosulfate solution to remove any unreacted iodine. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4,5-diiodo-1H-1,2,3-triazole as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 4,5-diiodo-1H-1,2,3-triazole, providing detailed information about the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol for NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used to acquire ¹H and ¹³C NMR spectra.

-

Sample Preparation: A few milligrams of the synthesized 4,5-diiodo-1H-1,2,3-triazole are dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: Standard pulse programs are used to acquire one-dimensional ¹H and ¹³C{¹H} NMR spectra.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| ~15.5 (broad) | Singlet | 1H | N-H |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 4,5-diiodo-1H-1,2,3-triazole is characterized by its simplicity. The absence of protons on the carbon atoms of the triazole ring results in a single, broad signal in the downfield region.

-

N-H Proton (δ ~15.5 ppm): The proton attached to the nitrogen atom is highly deshielded due to the electron-withdrawing nature of the triazole ring and the adjacent iodine atoms. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and potential proton exchange with residual water in the solvent. The chemical shift of this proton can be sensitive to the solvent, concentration, and temperature.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) / ppm | Assignment |

| ~90 - 100 | C4 and C5 |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is also straightforward, showing a single signal for the two equivalent carbon atoms of the triazole ring.

-

C4 and C5 Carbons (δ ~90 - 100 ppm): The carbon atoms at positions 4 and 5 are chemically equivalent due to the tautomerism of the N-H proton. The significant upfield shift compared to typical aromatic or heteroaromatic carbons is a direct consequence of the "heavy atom effect" of the directly attached iodine atoms. This effect is a well-established phenomenon in ¹³C NMR spectroscopy where the large electron cloud of the iodine atom induces a shielding effect on the carbon nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes present in 4,5-diiodo-1H-1,2,3-triazole.

Experimental Protocol for IR Analysis

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Sample Preparation: The solid sample is typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium, Broad | N-H stretching |

| ~1450-1400 | Medium | N=N stretching |

| ~1200-1100 | Medium | C-N stretching |

| ~1000-950 | Medium | Ring breathing modes |

| Below 700 | Medium to Strong | C-I stretching |

Interpretation of the IR Spectrum:

-

N-H Stretching (~3100-3000 cm⁻¹): The broad absorption in this region is characteristic of the N-H stretching vibration, often broadened due to hydrogen bonding in the solid state.

-

N=N and C-N Stretching (~1450-1400 cm⁻¹ and ~1200-1100 cm⁻¹): These absorptions are characteristic of the triazole ring framework.

-

Ring Breathing Modes (~1000-950 cm⁻¹): These vibrations involve the concerted expansion and contraction of the entire triazole ring.

-

C-I Stretching (Below 700 cm⁻¹): The carbon-iodine stretching vibrations are expected to appear in the far-infrared region, typically below 700 cm⁻¹. The presence of these bands confirms the iodination of the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4,5-diiodo-1H-1,2,3-triazole, which is crucial for confirming its identity.

Experimental Protocol for Mass Spectrometry Analysis

-

Instrumentation: An Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer is typically used. High-resolution mass spectrometry (HRMS) is employed for accurate mass determination.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Expected Mass Spectrometric Data

| m/z (Mass-to-Charge Ratio) | Ion |

| 319.83 | [M-H]⁻ or [M+H]⁺ |

| 193.92 | [M-I]⁺ |

| 68.02 | [M-2I]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular weight of 4,5-diiodo-1H-1,2,3-triazole is 320.84 g/mol . In ESI, the protonated molecule [M+H]⁺ at m/z 321.85 or the deprotonated molecule [M-H]⁻ at m/z 319.83 would be expected. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

-

Fragmentation Pattern: The fragmentation of the triazole ring is influenced by the ionization method. A common fragmentation pathway for halogenated compounds is the loss of the halogen atom. Therefore, a significant fragment ion corresponding to the loss of one iodine atom ([M-I]⁺) would be expected at m/z 193.92. Subsequent loss of the second iodine atom would lead to a fragment at m/z 68.02, corresponding to the triazole ring.

Fragmentation Pathway Diagram

Caption: Plausible fragmentation pathway for 4,5-diiodo-1H-1,2,3-triazole in mass spectrometry.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating system for the characterization of 4,5-diiodo-1H-1,2,3-triazole. The distinct signals in the NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a comprehensive analytical fingerprint for this important synthetic building block. For researchers in drug development and materials science, this guide serves as a foundational reference for the reliable identification and quality control of 4,5-diiodo-1H-1,2,3-triazole and its downstream derivatives.

References

-

Chand, D., He, C., Hooper, J. P., Mitchell, L. A., Parrish, D. A., & Shreeve, J. M. (2016). Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives. Dalton Transactions, 45(23), 9684–9688. [Link]

Sources

The Strategic Utility of 4,5-diiodo-1H-1,2,3-triazole: A Technical Primer for Advanced Chemical Synthesis

For the attention of researchers, scientists, and professionals in drug development, this guide elucidates the synthesis, properties, and strategic applications of 4,5-diiodo-1H-1,2,3-triazole, a versatile building block in modern medicinal chemistry and materials science.

Introduction: The Latent Potential of a Dihalogenated Heterocycle

The 1,2,3-triazole core is a well-established scaffold in pharmaceutical and materials science, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] The introduction of iodine atoms at the 4 and 5 positions of the triazole ring dramatically enhances its synthetic utility, transforming it into a highly versatile intermediate. The carbon-iodine bonds serve as reactive handles for a variety of cross-coupling reactions, enabling the regioselective introduction of diverse functional groups. This guide provides a comprehensive overview of 4,5-diiodo-1H-1,2,3-triazole, from its synthesis and characterization to its potential applications in the development of novel therapeutics and advanced materials. While a specific CAS number for the parent compound, 4,5-diiodo-1H-1,2,3-triazole, is not readily found in major chemical databases, its N-alkylated derivatives, such as 4,5-diiodo-1-methyl-1H-1,2,3-triazole (CAS No. 1248676-71-2), are documented.[2]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of 4,5-diiodo-1H-1,2,3-triazole is crucial for its effective utilization in research and development. The following table summarizes key data, extrapolated from documented N-alkylated analogs and related halogenated triazoles.[2][3]

| Property | Value | Source |

| Molecular Formula | C₂HI₂N₃ | [4] |

| Molecular Weight | 320.86 g/mol | Calculated |

| Appearance | Off-white solid (inferred) | [5] |

| Melting Point | 186-188 °C (for N-methyl derivative) | [2] |

| Boiling Point | 344.4±52.0 °C (Predicted for N-methyl derivative) | [2] |

| Density | 3.14±0.1 g/cm³ (Predicted for N-methyl derivative) | [2] |

Spectroscopic Data: The characterization of 4,5-diiodo-1H-1,2,3-triazole and its derivatives relies heavily on spectroscopic methods. A key study in Dalton Transactions provides detailed characterization of these compounds.[3]

| Spectroscopy | Key Features |

| ¹H NMR | The spectrum is expected to be simple, primarily showing the N-H proton as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Two distinct signals for the iodinated carbons (C4 and C5) of the triazole ring are expected at low field. |

| Infrared (IR) | Characteristic peaks for N-H stretching, C=N stretching, and N=N stretching are anticipated. The C-I stretching vibrations would appear at lower frequencies. |

Synthesis of 4,5-diiodo-1H-1,2,3-triazole: A Detailed Protocol

The synthesis of 4,5-diiodo-1H-1,2,3-triazole can be achieved through the direct iodination of 1H-1,2,3-triazole. This method is analogous to the bromination of the same parent heterocycle.[5] A robust and efficient synthetic route has been reported, providing good yields of the desired product.[3]

Experimental Protocol: Direct Iodination of 1H-1,2,3-triazole

This protocol is adapted from the synthesis of related halogenated triazoles and the specific synthesis of 4,5-diiodo-1H-1,2,3-triazole.[3][5]

Materials:

-

1H-1,2,3-triazole

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Diethyl Ether

Procedure:

-

Preparation of Iodinating Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium iodide in deionized water. To this solution, add elemental iodine and stir until it completely dissolves, forming a dark brown solution of Lugol's iodine (I₃⁻).

-

Reaction Setup: In a separate reaction vessel, dissolve 1H-1,2,3-triazole in an aqueous solution of sodium hydroxide. Cool the solution in an ice bath.

-

Iodination: Slowly add the prepared iodinating solution dropwise to the cooled solution of 1H-1,2,3-triazole with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, neutralize the mixture with a suitable acid (e.g., dilute HCl) until it reaches a neutral pH. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4,5-diiodo-1H-1,2,3-triazole.

Caption: Synthetic workflow for 4,5-diiodo-1H-1,2,3-triazole.

Strategic Applications in Drug Discovery and Materials Science

The synthetic versatility of 4,5-diiodo-1H-1,2,3-triazole stems from the reactivity of its carbon-iodine bonds, which are amenable to a wide range of cross-coupling reactions. This allows for the late-stage functionalization of the triazole core, a highly desirable feature in drug discovery for the rapid generation of compound libraries.

Medicinal Chemistry and Drug Development

The diiodo-triazole scaffold is an excellent starting point for the synthesis of complex, polysubstituted triazoles. The iodine atoms can be sequentially or simultaneously replaced using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This enables the introduction of aryl, heteroaryl, alkyl, and alkynyl moieties, providing access to a vast chemical space for lead optimization.

Caption: Application pathways for 4,5-diiodo-1H-1,2,3-triazole.

Materials Science

The ability to introduce diverse functional groups onto the triazole ring also makes 4,5-diiodo-1H-1,2,3-triazole a valuable precursor in materials science. The resulting highly functionalized triazoles can be used as building blocks for the synthesis of polymers with tailored electronic and photophysical properties, finding potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Radiolabeling

The presence of iodine atoms allows for the potential development of radiolabeled triazoles for applications in medical imaging, such as Positron Emission Tomography (PET). The iodine can be replaced with a radioactive isotope, enabling the tracking of the molecule in biological systems.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4,5-diiodo-1H-1,2,3-triazole represents a synthetically valuable and versatile building block for researchers in drug discovery and materials science. Its facile synthesis and the reactivity of its carbon-iodine bonds provide a powerful platform for the creation of novel, highly functionalized molecules. While further investigation into its specific applications and toxicological profile is warranted, the strategic potential of this dihalogenated heterocycle is undeniable.

References

-

Novel synthesis of 5-iodo-1,2,3-triazoles using an aqueous iodination system under air. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

4,5-Diiodo-1-methyl-1H-1,2,3-triazole. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

One-pot multicomponent click synthesis of some novel 1,4- disubstituted-1H-1,2,3-triazoles from alkenes. (2017). Iranian Chemical Communication. Retrieved January 6, 2026, from [Link]

-

Plausible mechanism for the iodine-catalyzed synthesis of 1,2,3-triazoles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Iodine catalyzed synthesis of 4‐aryl‐1H‐1,2,3‐triazoles. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

-

Safety Data Sheet: 1,2,4-Triazole. (2024). Carl ROTH. Retrieved January 6, 2026, from [Link]

-

4,5-Diiodo-1H-1,2,3-triazole, 95% Purity, C2HI2N3, 1 gram. (n.d.). CP Lab Safety. Retrieved January 6, 2026, from [Link]

-

Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives. (2016). Dalton Transactions. Retrieved January 6, 2026, from [Link]

-

1,2,3-Triazole. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2022). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. (2005). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Spectroscopic characterization for 1,2,4-triazole 3. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4,5-Diiodo-1-methyl-1H-1,2,3-triazole [myskinrecipes.com]

- 3. Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. calpaclab.com [calpaclab.com]

- 5. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

Introduction: The Strategic Importance of a Dihalogenated Heterocycle

An In-depth Technical Guide to 4,5-diiodo-1H-1,2,3-triazole: Synthesis, Characterization, and Application

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its stability, hydrogen bonding capabilities, and dipole moment, which make it an effective bioisostere for various functional groups.[1][2] Within this important class of heterocycles, 4,5-diiodo-1H-1,2,3-triazole emerges as a uniquely valuable synthetic intermediate. Its structure, featuring two reactive iodine atoms on a stable aromatic core, provides a versatile platform for constructing complex, multi-substituted molecules. The carbon-iodine bonds are particularly amenable to a wide range of metal-catalyzed cross-coupling reactions, allowing for the strategic and regioselective introduction of diverse substituents. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this pivotal building block.

Physicochemical and Structural Properties

4,5-diiodo-1H-1,2,3-triazole is a crystalline solid at room temperature. Its core properties are summarized below. The presence of two heavy iodine atoms significantly increases its molecular weight and density compared to the parent 1H-1,2,3-triazole.

| Property | Value | Source |

| IUPAC Name | 4,5-diiodo-1H-1,2,3-triazole | Internal |

| Molecular Formula | C₂HI₂N₃ | [3] |

| Molecular Weight | 319.86 g/mol | Calculated |

| Appearance | Crystalline solid | Inferred from analogs[4][5] |

| Tautomerism | Exists in tautomeric forms (1H, 2H) | [6] |

The molecule exists in different tautomeric forms, a common feature of N-unsubstituted triazoles. The N-alkylation of the parent compound can result in the formation of two distinct tautomers, which can be separated and characterized individually.[6]

Synthesis: A Viable and Efficient Protocol

An efficient and reliable synthetic route to 4,5-diiodo-1H-1,2,3-triazole has been developed, providing good yields of the target compound.[6] The synthesis is analogous to the preparation of the dibromo- version, which involves the direct halogenation of the parent 1,2,3-triazole.[7]

Experimental Protocol: Synthesis of 4,5-diiodo-1H-1,2,3-triazole[6]

-

Reaction Setup: To a solution of 1H-1,2,3-triazole (1.0 eq) in a suitable aqueous base (e.g., sodium hydroxide solution), add potassium iodide (KI) and iodine (I₂). The reaction is typically performed in water.

-

Reagent Addition: Iodine is added portion-wise to the stirring solution at room temperature. The reaction progress can be monitored by observing the consumption of the iodine color.

-

Reaction Execution: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as indicated by analytical techniques such as Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed thoroughly with water to remove any inorganic salts and unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4,5-diiodo-1H-1,2,3-triazole.

Causality Behind Experimental Choices:

-

Aqueous Base: The use of a base like NaOH is crucial for deprotonating the triazole ring, forming the triazolide anion. This anion is significantly more nucleophilic than the neutral triazole, making it more susceptible to electrophilic attack by iodine.

-

Iodine and KI: Iodine (I₂) has low solubility in water. The addition of potassium iodide (KI) leads to the formation of the triiodide ion (I₃⁻), which is highly soluble and serves as the active iodinating agent.

-

Washing: Thorough washing with water is essential to remove water-soluble impurities, ensuring a cleaner crude product before the final purification step.

Spectroscopic Characterization

Unambiguous identification of 4,5-diiodo-1H-1,2,3-triazole requires a combination of spectroscopic techniques. The structural features give rise to characteristic signals.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A broad singlet is expected in the downfield region (typically >10 ppm) corresponding to the N-H proton. The exact chemical shift is solvent-dependent.

-

¹³C NMR: Two signals are expected for the triazole ring carbons (C4 and C5). Due to the direct attachment of the heavy iodine atoms, these signals will appear at a characteristic chemical shift, distinct from the parent triazole.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band corresponding to N-H stretching is expected in the range of 3100-3300 cm⁻¹.

-

Vibrations corresponding to C=N and N=N stretching within the aromatic triazole ring would appear in the 1400-1600 cm⁻¹ region.[8]

-

The C-I stretching vibrations would appear at lower frequencies, typically below 600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic due to the presence of two iodine atoms.

-

Common fragmentation patterns may include the loss of iodine atoms or the cleavage of the triazole ring.

-

Reactivity and Applications in Drug Development

The primary utility of 4,5-diiodo-1H-1,2,3-triazole lies in its capacity as a versatile scaffold for building more complex molecules. The two iodine atoms serve as excellent leaving groups in a variety of palladium- or copper-catalyzed cross-coupling reactions. This allows for the sequential or simultaneous introduction of different functional groups at the 4- and 5-positions of the triazole ring, making it a powerful tool for generating libraries of novel compounds for drug discovery.[9][10]

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds, introducing aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key transformation for creating extended π-systems or linking molecular fragments.[9]

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing amino functionalities.

This synthetic flexibility is paramount in drug development, where precise structural modifications are required to optimize potency, selectivity, and pharmacokinetic properties. The 1,2,3-triazole core itself is often incorporated into drug candidates to improve metabolic stability or to act as a rigid linker between different pharmacophores.[11] The ability to easily create 4,5-disubstituted triazoles from the diiodo- intermediate allows for rapid exploration of the chemical space around this privileged scaffold.[10]

Safety and Handling

While specific toxicity data for 4,5-diiodo-1H-1,2,3-triazole is not widely available, it should be handled with the standard precautions for halogenated organic compounds. The safety protocols for the analogous 4,5-dibromo-1H-1,2,3-triazole provide a useful reference.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[12]

-

Inhalation: Move the person into fresh air. In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

4,5-diiodo-1H-1,2,3-triazole is more than just a simple heterocycle; it is a strategic precursor that unlocks vast synthetic possibilities. Its straightforward synthesis and, more importantly, the predictable reactivity of its two iodine substituents make it an invaluable asset in the fields of medicinal chemistry and materials science. For drug development professionals, this compound provides a reliable and versatile entry point for the creation of novel 4,5-disubstituted 1,2,3-triazoles, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel therapeutics continues to grow, the importance of such powerful and adaptable building blocks will undoubtedly increase.

References

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4,5-Dibromo-1H-1,2,3-triazole | 15294-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to 4,5-diiodo-1H-1,2,3-triazole: Properties, Synthesis, and Applications in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-diiodo-1H-1,2,3-triazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural feature—two iodine atoms attached to the triazole core—provides two reactive sites for sequential, site-selective functionalization through various cross-coupling reactions. This guide provides an in-depth overview of the core physicochemical properties of 4,5-diiodo-1H-1,2,3-triazole, including its molecular weight, details a validated synthesis protocol, and explores its applications as a versatile scaffold in the development of complex molecular architectures for drug discovery and bioconjugation.

Introduction to 1,2,3-Triazoles and the Significance of Halogenation

The 1,2,3-triazole ring is a five-membered aromatic heterocycle that has become a cornerstone in modern chemistry.[1] This scaffold is present in a wide array of biologically active compounds and industrial materials.[2] The rise of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction, has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and reliable.[2]

Halogenated triazoles, such as 4,5-diiodo-1H-1,2,3-triazole, represent a particularly valuable subclass of these heterocycles. The carbon-iodine bonds are relatively weak and susceptible to oxidative addition by transition metal catalysts (e.g., palladium), making them ideal handles for C-C, C-N, and C-S bond-forming reactions. The ability to selectively functionalize the C4 and C5 positions of the triazole ring allows for the creation of diverse molecular libraries from a single, common intermediate, a strategy highly valued in drug discovery programs.[3][4]

Physicochemical Properties

The fundamental properties of 4,5-diiodo-1H-1,2,3-triazole are summarized below. Accurate knowledge of these values, particularly the molecular weight, is critical for stoichiometric calculations in synthesis and for characterization via mass spectrometry.

| Property | Value | Source |

| Molecular Weight | 320.86 g/mol | Calculated |

| Molecular Formula | C₂HI₂N₃ | [5] |

| IUPAC Name | 4,5-diiodo-1H-1,2,3-triazole | |

| CAS Number | 143467-33-0 | |

| Appearance | Off-white to light yellow solid | |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in polar organic solvents (DMF, DMSO), sparingly soluble in others. |

Synthesis and Mechanistic Considerations

The synthesis of 4,5-diiodo-1H-1,2,3-triazole is typically achieved through the iodination of a parent triazole precursor. A common and effective method involves the copper-catalyzed reaction between an iodoalkyne and an azide, followed by in-situ trapping with an iodine source.[6]

Detailed Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established literature methods for the synthesis of 5-iodo-1,2,3-triazoles.[6] The key to forming the di-iodinated product is the choice of starting materials and ensuring a sufficient excess of the iodinating agent.

Materials:

-

Sodium Azide (NaN₃)

-

Iodoacetylene (generated in situ or used as a solution)

-

Copper(I) Iodide (CuI)

-

Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

-

Solvent: Tetrahydrofuran (THF), anhydrous

-

Quenching solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Copper(I) Iodide (0.1 eq.).

-

Solvent Addition: Add anhydrous THF via syringe.

-

Reagent Addition: Cool the flask to 0°C in an ice bath. Add a solution of iodoalkyne (1.0 eq.) in THF, followed by a solution of sodium azide (1.1 eq.) in a minimal amount of DMF/water.

-

Causality Insight: The Cu(I) catalyst is essential for the [3+2] cycloaddition reaction between the azide and the alkyne. It forms a copper acetylide intermediate, which then reacts with the azide to regioselectively form the triazole ring.[6]

-

-

Cycloaddition: Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting alkyne (typically 2-4 hours).

-

Iodination: Once the initial triazole has formed, add the iodinating agent (e.g., ICl, 2.2 eq.) dropwise while maintaining the inert atmosphere.

-

Causality Insight: The intermediate copper-triazolide is readily trapped by an electrophilic iodine source. Using an excess ensures iodination at both the C4 and C5 positions.

-

-

Reaction Monitoring: Stir at room temperature for an additional 12-18 hours. Monitor the reaction for the appearance of the di-iodinated product by LC-MS.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to consume excess iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Characterization: The identity and purity of the final product, 4,5-diiodo-1H-1,2,3-triazole, must be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This step is critical for validating the protocol's success.

Applications in Drug Discovery and Chemical Biology

The primary utility of 4,5-diiodo-1H-1,2,3-triazole is its role as a versatile building block for creating complex, trisubstituted triazoles. The differential reactivity of the C-I bonds can be exploited in sequential, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions.[3][4]

This sequential functionalization allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.[7][8] By attaching different chemical moieties at the C4 and C5 positions, researchers can systematically explore the chemical space around the triazole core to optimize binding to biological targets, improve pharmacokinetic properties, and develop novel therapeutic agents.[9][10]

Experimental Workflow: Sequential Cross-Coupling

The following diagram illustrates the logical workflow for using 4,5-diiodo-1H-1,2,3-triazole as a scaffold. By carefully selecting catalysts and reaction conditions, one can selectively react one iodo-substituent before the other, enabling the synthesis of highly complex and precisely defined molecules.

Sources

- 1. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 2. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Special Issue “Drug Discovery and Application of New Technologies” - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Review on Deep Learning-driven Drug Discovery: Strategies, Tools and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 4,5-diiodo-1H-1,2,3-triazole in Common Laboratory Solvents

Abstract: 4,5-diiodo-1H-1,2,3-triazole is a densely functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Despite its utility, a comprehensive guide on its solubility characteristics is conspicuously absent from the literature. This technical document provides researchers, scientists, and drug development professionals with a foundational understanding of the solubility profile of this compound. In the absence of extensive empirical data, this guide establishes a predictive framework based on first principles of molecular structure and intermolecular forces. Furthermore, it provides a detailed, self-validating experimental protocol for researchers to quantitatively determine solubility in their own laboratories, ensuring reliable and reproducible results.

Introduction: The Challenge of a Data-Scarce Compound

4,5-diiodo-1H-1,2,3-triazole is a unique heterocyclic molecule. The 1,2,3-triazole core is a well-established pharmacophore and a cornerstone of "click chemistry," prized for its stability and hydrogen bonding capabilities.[1][2] The addition of two iodine atoms at the 4 and 5 positions creates a molecule with high molecular weight, low bond polarity, and significant potential for halogen bonding interactions. These features make it an attractive intermediate for synthesizing complex, polysubstituted heterocycles.[3]

However, the very properties that make it synthetically useful also create a complex solubility profile. A thorough understanding of solubility is critical for every stage of development, from reaction engineering and purification to formulation and biological screening.[4][5] Low solubility can lead to poor bioavailability, underestimated toxicity, and unreliable results in vitro.[4] This guide addresses the current information gap by providing a theoretical prediction of solubility and a practical, robust methodology for its experimental determination.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent, a principle often summarized as "like dissolves like."[6] To predict the solubility of 4,5-diiodo-1H-1,2,3-triazole, we must first dissect its key structural features.

-

1,2,3-Triazole Ring: The triazole ring is inherently polar. It features an acidic N-H proton, making it a hydrogen bond donor . The other two nitrogen atoms possess lone pairs of electrons, acting as hydrogen bond acceptors . This dual capability suggests an affinity for polar, hydrogen-bonding solvents.[7]

-

Carbon-Iodine Bonds: The two iodine atoms are large and highly polarizable, but the C-I bond itself has low electronegativity difference, contributing less to the overall molecular dipole moment compared to lighter halogens. Their primary contribution is through London dispersion forces . These forces are significant and suggest that the molecule will have some affinity for less polar or even nonpolar solvents that can interact via these induced-dipole attractions.

-

Overall Polarity: The molecule presents a duality. The triazole core is polar and hydrophilic, while the di-iodo substitution adds significant nonpolar, hydrophobic character. This suggests that the compound is unlikely to be freely soluble in the extremes of the solvent spectrum (e.g., water or hexane) but will likely find optimal solubility in solvents of intermediate polarity or those with a combination of polar and nonpolar characteristics.

The following diagram illustrates the key intermolecular forces that 4,5-diiodo-1H-1,2,3-triazole can engage in with different types of solvents.

Caption: Intermolecular forces of 4,5-diiodo-1H-1,2,3-triazole.

Predicted Solubility Profile in Common Laboratory Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This table serves as a starting point for solvent selection in synthesis, purification, and analysis.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble | The large, hydrophobic di-iodo moiety is expected to dominate, overcoming the hydrogen bonding potential of the triazole ring, leading to poor solubility in highly polar, aqueous media. |

| Polar Aprotic | Acetone, THF, DMSO, DMF, Acetonitrile | Soluble to Freely Soluble | (Most Promising Class) These solvents offer a balance. They can act as hydrogen bond acceptors for the triazole N-H and have sufficient polarity and dispersiveness to solvate the entire molecule effectively. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Slightly Soluble to Insoluble | Solubility in nonpolar solvents will depend solely on London dispersion forces. While significant due to the iodine atoms, these forces may be insufficient to break the crystal lattice energy of the solid compound, especially in aliphatic solvents like hexane. Diethyl ether and toluene may show slight solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have intermediate polarity and can interact favorably with both the polar and nonpolar regions of the molecule. |

Note: Synthesis procedures for similar iodinated triazoles often utilize solvents like THF and diethyl ether for reaction and workup, lending practical support to these predictions.[8]

Standardized Protocol for Experimental Solubility Determination

To move beyond prediction, quantitative measurement is essential. The Shake-Flask method is a globally recognized, robust technique for determining the solubility of a substance and is the basis for OECD Test Guideline 105.[9][10] This protocol provides a reliable system for generating accurate solubility data.

Principle

An excess amount of the solid 4,5-diiodo-1H-1,2,3-triazole is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method (e.g., HPLC-UV, LC-MS).[5][11]

Materials and Equipment

-

4,5-diiodo-1H-1,2,3-triazole (ensure purity)

-

Selected solvents (HPLC grade or equivalent)

-

Glass flasks or vials with screw caps

-

Thermostatic shaker bath or incubator

-

Centrifuge capable of temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Mass Spectrometer (MS)

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology

-

Preliminary Test (Optional but Recommended): To estimate the solubility range, add small, known amounts of the compound to a fixed volume of solvent until no more solid dissolves visually. This helps in planning the definitive experiment.[10]

-

Preparation: Weigh an amount of 4,5-diiodo-1H-1,2,3-triazole that is clearly in excess of its estimated solubility into at least three separate flasks for each solvent. Add a precise volume of the pre-equilibrated solvent to each flask.

-

Equilibration: Seal the flasks tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the flasks for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is recommended, with samples taken at 24h and 48h.[12] Equilibrium is confirmed if the concentration does not change significantly between these time points.

-

Phase Separation: After equilibration, allow the flasks to stand at the test temperature for several hours to let solids settle. To ensure complete separation, centrifuge the flasks at the same temperature.[13]

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a chemically resistant syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic particles. Discard the first portion of the filtrate to avoid errors from filter adsorption.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Prepare a series of calibration standards of 4,5-diiodo-1H-1,2,3-triazole of known concentrations.

-

Analyze the standards and the diluted sample by a validated analytical method, such as HPLC-UV.

-

Calculate the concentration in the diluted sample from the calibration curve and then back-calculate the concentration in the original saturated solution. The result is the solubility, typically expressed in mg/mL or mol/L.

-

Implications for Research and Development

A clear understanding of this compound's solubility empowers scientists to:

-

Optimize Reaction Conditions: Select appropriate solvents to ensure reactants are in the same phase, potentially increasing reaction rates and yields.

-

Develop Efficient Purification Strategies: Design effective crystallization or chromatographic purification methods by identifying suitable solvent/anti-solvent systems.

-

Enable Biological Screening: Prepare stock solutions at known concentrations without precipitation, ensuring the accuracy and reliability of in vitro assays.[4]

-

Guide Formulation Development: For drug development professionals, solubility data is the first step toward creating viable formulations for preclinical and clinical studies.

Conclusion

While readily published data for the solubility of 4,5-diiodo-1H-1,2,3-triazole is limited, a systematic approach based on its molecular structure allows for robust predictions. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO, DMF, and THF, with limited solubility in both highly polar protic and nonpolar aliphatic solvents. This guide provides not only a theoretical framework for understanding these properties but also a comprehensive, actionable protocol for their precise experimental determination. By applying these principles and methods, researchers can confidently handle and utilize this versatile building block to its full potential.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris.

-

Situ Biosciences, OECD 105 - Water Solubility.

-

FILAB (2023), Solubility testing in accordance with the OECD 105.

-

OECD (2019), Test No. 105: Water Solubility.

-

Protocols.io (2024), Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Enamine, Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Analytice (2022), OECD 105 – Water Solubility Test at 20°C.

-

Regulations.gov (2018), MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

-

BioAssay Systems, Solubility Testing – Shake Flask Method.

-

Chemistry For Everyone (2024), How To Determine Solubility Of Organic Compounds?.

-

Bergström, C. A., et al. (2014), Determination of aqueous solubility by heating and equilibration: A technical note.

-

University of California, Irvine, Experiment: Solubility of Organic & Inorganic Compounds.

-

California State University, Los Angeles, EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Cengage Learning, Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

University of Toronto, Solubility of Organic Compounds.

-

Al-Tuwaimi, A. A., et al. (2020), Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction.

-

Avdeef, A. (2011), Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.

-

Ribeiro da Silva, M. A., et al. (2023), Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.

-

Gutekunst, W., Baran Group Meeting, Haloselectivity of Heterocycles.

-

The Royal Society of Chemistry, Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3.

-

Avdeef, A., & Kansy, M. (2022), Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs.

-

Rocha, H. A., et al. (2019), Synthesis of 4,5-disubstituted-1H-1,2,3-triazoles.

-

Ohta, Y., et al. (2020), Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents.

-

Solubility of Things, 1,2,4-Triazole.

-

Wang, X., et al. (2022), Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

-

Frontiers in Chemistry (2022), Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

-

Wikipedia, 1,2,3-Triazole.

-

TSI Journals (2012), SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE.

-

Kale, S. S., & Kale, A. S. (2016), Solubility of 1 H -1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K.

-

Scientific Research Publishing (2014), Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.

-

PubChem, 4,5-dihydro-1H-1,2,4-triazol-5-one.

-

PubChem, 1H-1,2,4-Triazole.

-

Chem-Impex, 4,5-Dibromo-1H-1,2,3-triazole.

-

CP Lab Safety, 4,5-Diiodo-1H-1,2,3-triazole, 95% Purity, C2HI2N3, 1 gram.

Sources

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 3. baranlab.org [baranlab.org]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. chem.ws [chem.ws]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. rsc.org [rsc.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. bioassaysys.com [bioassaysys.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. filab.fr [filab.fr]

thermal stability of 4,5-diiodo-1H-1,2,3-triazole

An In-Depth Technical Guide to the Thermal Stability of 4,5-diiodo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction